molecular formula C21H19N3O5 B2463493 N-(2,3-dihydro-1H-inden-1-yl)-3-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 1428349-29-4

N-(2,3-dihydro-1H-inden-1-yl)-3-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No.: B2463493
CAS No.: 1428349-29-4
M. Wt: 393.399
InChI Key: KJYFOLMAAKDBRI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-3-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthetic Chemistry Applications

The compound's structure suggests it might be involved in synthetic pathways for creating polyheterocyclic frameworks. Balwe and Jeong (2018) described an efficient tandem route to novel amino-indazolo[3′,2′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, showcasing the compound's potential role in the synthesis of complex polyheterocyclic frameworks through a cascade involving an Ugi-variant Groebke–Blackburn–Bienayme (GBB) reaction. This method highlights the compound's utility in synthesizing novel structures with potential biological activities, featuring short reaction times, excellent yields, and operational simplicity without the need for extraction and chromatographic purification steps (Balwe & Jeong, 2018).

Pharmacological Research

While specifically avoiding drug usage and side effects, it's important to note the broader pharmacological interest in compounds with a quinazolinone scaffold. Mohamed et al. (2016) synthesized a series of compounds based on the 4(3H)-quinazolinone scaffold, evaluating their anticancer activity. This research underlines the quinazolinone core's significance in developing potential therapeutic agents with extensive-spectrum antitumor efficiency across various tumor subpanels. Such studies pave the way for further investigation into the compound's role in medicinal chemistry, focusing on its synthetic flexibility and potential biological applications (Mohamed et al., 2016).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-3-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-19(22-15-6-5-12-3-1-2-4-13(12)15)7-8-24-20(26)14-9-17-18(29-11-28-17)10-16(14)23-21(24)27/h1-4,9-10,15H,5-8,11H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYFOLMAAKDBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=O)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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